Medroxy Progesterone Acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

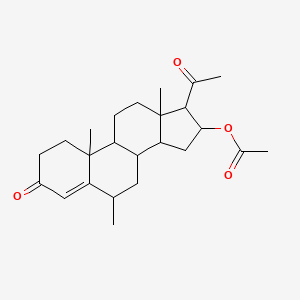

C24H34O4 |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

(17-acetyl-6,10,13-trimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-yl) acetate |

InChI |

InChI=1S/C24H34O4/c1-13-10-17-18(23(4)8-6-16(27)11-19(13)23)7-9-24(5)20(17)12-21(28-15(3)26)22(24)14(2)25/h11,13,17-18,20-22H,6-10,12H2,1-5H3 |

InChI Key |

YWCAMUNPTULUPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2C(CCC3(C2CC(C3C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Medroxyprogesterone Acetate in Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) in breast cancer cells. MPA, a synthetic progestin, exhibits a complex and multifaceted activity profile by interacting with multiple steroid hormone receptors and modulating a variety of downstream signaling pathways that influence cell proliferation, survival, and gene expression.

Core Mechanism: Interaction with Steroid Hormone Receptors

MPA's primary mechanism of action involves its binding to and activation of several members of the nuclear receptor superfamily, most notably the Progesterone (B1679170) Receptor (PR). However, its promiscuous binding profile extends to the Androgen Receptor (AR) and the Glucocorticoid Receptor (GR), leading to a complex interplay of signaling events that can vary between different breast cancer cell types.[1][2]

Progesterone Receptor (PR) Signaling

As a potent PR agonist, MPA mimics the effects of natural progesterone. Upon binding, PR undergoes a conformational change, dimerizes, and translocates to the nucleus where it acts as a ligand-activated transcription factor. It binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[1][3] The transcriptional activity of PR is isoform-dependent, with PR-A and PR-B exhibiting distinct regulatory functions. In the presence of progestins like MPA, PR-B generally shows stronger transcriptional regulation compared to PR-A.[3]

// Nodes MPA [label="MPA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PR [label="Progesterone Receptor (PR)", fillcolor="#FBBC05", fontcolor="#202124"]; PR_dimer [label="PR Dimerization\n& Nuclear Translocation", fillcolor="#FBBC05", fontcolor="#202124"]; PRE [label="Progesterone Response\nElement (PRE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Target Gene\nTranscription", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(Proliferation, Apoptosis, etc.)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges MPA -> PR [label="Binds"]; PR -> PR_dimer [label="Activates"]; PR_dimer -> PRE [label="Binds to"]; PRE -> Gene_Expression [label="Regulates"]; Gene_Expression -> Cellular_Response [label="Leads to"]; } END_DOT

Figure 1: MPA-activated Progesterone Receptor signaling pathway.

Androgen Receptor (AR) and Glucocorticoid Receptor (GR) Signaling

MPA also exhibits significant binding affinity for the AR and GR.[2][4] This cross-reactivity is crucial as it can lead to androgenic and glucocorticoid-like effects, which contribute to MPA's overall impact on breast cancer cells. In some cellular contexts, particularly at higher concentrations, the antiproliferative effects of MPA are thought to be mediated predominantly through its interaction with the AR.[2][4] Co-treatment with an antiandrogen can partially reverse the growth-inhibitory effects of MPA.[2] Similarly, MPA's binding to the GR can modulate glucocorticoid-responsive genes, influencing processes like apoptosis and cell survival.[5][6] The relative contribution of PR, AR, and GR to MPA's effects is dependent on the specific breast cancer cell line and its receptor expression profile.[1]

// Nodes MPA [label="MPA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PR [label="Progesterone Receptor (PR)", fillcolor="#FBBC05", fontcolor="#202124"]; AR [label="Androgen Receptor (AR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GR [label="Glucocorticoid Receptor (GR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PR_response [label="Progestogenic Effects", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AR_response [label="Androgenic Effects", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GR_response [label="Glucocorticoid Effects", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Outcome [label="Net Cellular Outcome", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges MPA -> PR; MPA -> AR; MPA -> GR; PR -> PR_response; AR -> AR_response; GR -> GR_response; PR_response -> Cellular_Outcome; AR_response -> Cellular_Outcome; GR_response -> Cellular_Outcome; } END_DOT

Figure 2: MPA's interaction with multiple steroid hormone receptors.

Modulation of Key Signaling Pathways

MPA's activation of steroid receptors initiates a cascade of downstream signaling events that are critical in breast cancer pathogenesis.

RANKL Signaling

A pivotal pathway regulated by MPA is the Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling cascade. MPA has been shown to massively induce the expression of RANKL in mammary epithelial cells.[7][8] This upregulation is a key paracrine mechanism where PR-positive cells, upon MPA stimulation, produce RANKL which then acts on neighboring cells expressing its receptor, RANK, to promote proliferation and expansion of mammary stem-like cells.[7][9] This pathway is implicated in progestin-driven breast cancer development.[7][10]

// Nodes MPA [label="MPA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PR_pos_cell [label="PR-Positive\nEpithelial Cell", fillcolor="#FBBC05", fontcolor="#202124"]; RANKL [label="RANKL\n(Upregulated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RANK_cell [label="Neighboring Cell\n(with RANK receptor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation &\nStem Cell Expansion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges MPA -> PR_pos_cell; PR_pos_cell -> RANKL [label="Produces"]; RANKL -> RANK_cell [label="Binds to RANK on"]; RANK_cell -> Proliferation [label="Stimulates"]; } END_DOT

Figure 3: Paracrine signaling via the MPA-RANKL axis.

Wnt Signaling

The Wnt signaling pathway, crucial for embryonic development and tissue homeostasis, is also modulated by progestins in breast cancer. Progesterone receptors can upregulate Wnt signaling, contributing to cell proliferation and tumor progression.[11] Activation of the canonical Wnt/β-catenin pathway leads to the accumulation and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to activate target gene expression.

// Nodes MPA [label="MPA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PR [label="Progesterone Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Wnt_Ligands [label="Wnt Ligands\n(Upregulated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frizzled [label="Frizzled Receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Beta_Catenin [label="β-Catenin\n(Accumulation)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TCF_LEF [label="TCF/LEF", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Target Gene\nTranscription", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges MPA -> PR; PR -> Wnt_Ligands [label="Upregulates"]; Wnt_Ligands -> Frizzled [label="Binds to"]; Frizzled -> Beta_Catenin [label="Stabilizes"]; Beta_Catenin -> Nucleus [label="Translocates to"]; Nucleus -> TCF_LEF [style=invis]; Beta_Catenin -> TCF_LEF [lhead=Nucleus, label="Complexes with"]; TCF_LEF -> Gene_Expression [label="Activates"]; } END_DOT

Figure 4: MPA-mediated activation of the Wnt/β-catenin pathway.

STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is another key signaling node affected by MPA. STAT3 is often constitutively activated in breast cancer and plays a role in proliferation, survival, and metastasis.[12][13] MPA can contribute to the activation of STAT3, potentially through the induction of upstream cytokines like IL-6, which then activate the JAK/STAT pathway.[14][15]

// Nodes MPA [label="MPA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PR [label="Progesterone Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Cytokines (e.g., IL-6)\n(Upregulated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT3 [label="pSTAT3\n(Dimerization)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Target Gene\nTranscription", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges MPA -> PR; PR -> Cytokines [label="Induces"]; Cytokines -> JAK [label="Activates"]; JAK -> STAT3 [label="Phosphorylates"]; STAT3 -> pSTAT3; pSTAT3 -> Nucleus [label="Translocates to"]; Nucleus -> Gene_Expression [label="Regulates"]; } END_DOT

Figure 5: MPA-mediated activation of the STAT3 signaling pathway.

Cellular Effects of MPA in Breast Cancer

The culmination of MPA-induced signaling events results in significant alterations in cellular behavior, including proliferation, apoptosis, and gene expression.

Cell Proliferation

The effect of MPA on breast cancer cell proliferation is complex and dose-dependent.[16][17] In some PR-positive cell lines, MPA can inhibit proliferation, often associated with an accumulation of cells in the G0/G1 phase of the cell cycle.[16] However, in other contexts, particularly in the presence of growth factors, MPA can enhance proliferation.[18]

| Cell Line | MPA Concentration | Effect on Proliferation | Reference |

| ZR-75-1 | 100 nM | 26-30% inhibition | [2] |

| T-47D | 0.04 nM | 20% inhibition | [16] |

| MCF-7 | 10-10 to 10-6 M | Dose-dependent reversal of growth factor-induced proliferation reduction | [19] |

| C4-HD | 10-8 M | Stimulation | [20] |

Apoptosis

MPA has been shown to protect PR-positive breast cancer cells from apoptosis induced by serum starvation.[21] This anti-apoptotic effect is associated with the modulation of apoptosis-related genes. Specifically, MPA treatment can prevent the upregulation of pro-apoptotic genes like HRK and BAK1, while upregulating anti-apoptotic BCL-2 family members in some contexts.[21]

| Cell Line | Condition | Effect of MPA (10 nM) | Key Gene Modulation | Reference |

| T47-D | Serum starvation | Protection from apoptosis | Prevents HRK and BAK1 upregulation | [21] |

| MCF-7 | Serum starvation | Protection from apoptosis | Prevents HRK and BAK1 upregulation | [21] |

| H466-B | Serum starvation | Protection from apoptosis | Prevents HRK and BAK1 upregulation | [21] |

| MDA-MB-231 (PR-) | Serum starvation | No protection from apoptosis | - | [21] |

Gene Expression

MPA significantly alters the gene expression profiles of breast cancer cells. In hormone-dependent murine mammary carcinomas, MPA was found to upregulate a small number of genes, including Fibroblast Growth Factor 2 (FGF2), which plays a crucial role in tumor growth.[3][22] In contrast, in hormone-independent tumors, a large number of genes are differentially expressed in both the epithelial and stromal compartments, suggesting a role for the tumor microenvironment in mediating MPA's effects.[3][22]

| Tumor Model | Treatment | Number of Upregulated Genes (Epithelial) | Key Upregulated Gene | Reference |

| C4-HD (Hormone-Dependent) | MPA | 8 | FGF2 | [22] |

Experimental Protocols

Western Blot Analysis for Progesterone Receptor

This protocol outlines the general steps for detecting PR protein levels in breast cancer cells.

// Nodes Cell_Culture [label="1. Cell Culture & Treatment\n(e.g., with MPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="2. Cell Lysis\n(e.g., RIPA buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantification [label="3. Protein Quantification\n(e.g., BCA assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="4. SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer [label="5. Protein Transfer\n(to PVDF membrane)", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="6. Blocking\n(e.g., 5% non-fat milk)", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Ab [label="7. Primary Antibody Incubation\n(anti-PR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Secondary_Ab [label="8. Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="9. Detection\n(Chemiluminescence)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="10. Analysis of Bands", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cell_Culture -> Lysis; Lysis -> Quantification; Quantification -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; } END_DOT

Figure 6: General workflow for Western blot analysis.

Methodology:

-

Cell Lysis: Breast cancer cells (e.g., T-47D, ZR-75-1) are washed with ice-cold PBS and lysed on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[23][24]

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.[23]

-

SDS-PAGE: Equal amounts of protein are mixed with Laemmli sample buffer, boiled, and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[23]

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for PR overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[23]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imager.[23]

Chromatin Immunoprecipitation (ChIP) Assay for Progesterone Receptor Binding

This protocol outlines the key steps to identify the genomic regions where PR binds in response to MPA treatment.

Methodology:

-

Cross-linking: Breast cancer cells treated with MPA are incubated with formaldehyde (B43269) to cross-link proteins to DNA. The reaction is quenched with glycine.[1][5]

-

Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.[1][5]

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for PR overnight at 4°C. Protein A/G beads are then added to pull down the antibody-chromatin complexes.[1][18]

-

Washing and Elution: The beads are washed multiple times to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.

-

Reverse Cross-linking: The cross-links are reversed by heating in the presence of a high salt concentration. The DNA is then purified.[18]

-

Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to assess the enrichment of specific DNA sequences or by next-generation sequencing (ChIP-seq) for genome-wide analysis of PR binding sites.

Conclusion

The mechanism of action of Medroxyprogesterone Acetate in breast cancer cells is intricate, involving a complex interplay between multiple steroid hormone receptors and a network of downstream signaling pathways. Its ability to bind not only to the Progesterone Receptor but also to the Androgen and Glucocorticoid Receptors results in a diverse range of cellular responses that can be either pro-proliferative or anti-proliferative, depending on the cellular context. Key signaling cascades, including the RANKL, Wnt, and STAT3 pathways, are significantly modulated by MPA, leading to profound effects on gene expression, cell proliferation, and apoptosis. A thorough understanding of these multifaceted mechanisms is essential for the development of more targeted and effective therapeutic strategies for breast cancer.

References

- 1. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 2. RANKL/RANK System-Based Mechanism for Breast Cancer Bone Metastasis and Related Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MPA-induced gene expression and stromal and parenchymal gene expression profiles in luminal murine mammary carcinomas with different hormonal requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Western blot analysis and flow cytometric analysis of estrogen and progesterone receptors in fixed breast cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Expression of androgen receptor in breast cancer & its correlation with other steroid receptors & growth factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. zebio.zoo.kit.edu [zebio.zoo.kit.edu]

- 9. The Roadmap of RANKL/RANK Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RANKL/RANK: from bone loss to the prevention of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RANK/RANKL Signaling Pathway in Breast Development and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The glucocorticoid receptor signalling in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of sensitivity and resistance of breast cancer cell lines to anti-cancer drugs using GR metrics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The glucocorticoid receptor signalling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 16. researchgate.net [researchgate.net]

- 17. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Dose-dependent changes of the ratio of apoptosis to proliferation by norethisterone and medroxyprogesterone acetate in human breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. unclineberger.org [unclineberger.org]

- 23. origene.com [origene.com]

- 24. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to the Molecular Structure and Function of Medroxyprogesterone Acetate

This technical guide provides a comprehensive overview of the molecular structure, pharmacokinetics, pharmacodynamics, and mechanism of action of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA). It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological pathways.

Molecular Structure and Properties

Medroxyprogesterone acetate (MPA) is a synthetic progestin, a derivative of progesterone (B1679170) with potent progestational activity.[1] Its chemical structure is characterized by a methyl group at the C6α position and an acetoxy group at the C17α position of the progesterone backbone.[2] These modifications increase its stability and oral bioavailability compared to natural progesterone.

| Property | Value | Reference |

| Chemical Formula | C24H34O4 | [2] |

| Molecular Weight | 386.5 g/mol | |

| IUPAC Name | [(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |

| CAS Number | 71-58-9 | [2] |

| Appearance | Odorless white to off-white microcrystalline powder |

Pharmacokinetics

The pharmacokinetic profile of MPA is characterized by its slow absorption and long half-life, particularly in its depot formulation for intramuscular injection (DMPA).[3]

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Oral Administration | Intramuscular (IM) Injection | Reference |

| Absorption | Rapidly absorbed from the GI tract. Administration with food increases bioavailability (Cmax increased by 50-70%, AUC by 18-33%). | Slowly released from microcrystals at the injection site, forming a depot. | [4] |

| Time to Peak Plasma Concentration (Tmax) | 2 to 4 hours | Approximately 3 weeks | [4][5] |

| Peak Plasma Concentration (Cmax) | 1 to 7 ng/mL (following a single 150 mg IM dose) | Varies with dose; 2-10 times higher than IM administration for the same dose. | [5][6] |

| Plasma Protein Binding | ~90% (primarily to albumin) | 86% (primarily to albumin); no binding to SHBG | [4][5] |

| Metabolism | Extensively metabolized in the liver, primarily by CYP3A4 enzymes via hydroxylation and conjugation. | Extensively metabolized in the liver by P450 enzymes, involving ring A and/or side-chain reduction, loss of the acetyl group, and hydroxylation, resulting in over 10 metabolites. | [4][5] |

| Elimination Half-Life | 16-30 hours | Approximately 50 days | [5][7] |

| Excretion | Primarily in the urine as glucuronide and sulfate (B86663) conjugates. | Primarily in the urine as glucuronide conjugates, with minor amounts as sulfates. | [4][5] |

Pharmacodynamics and Mechanism of Action

MPA exerts its primary effects through its interaction with progesterone receptors (PRs), acting as a potent agonist.[8][9] This interaction mediates a range of physiological responses, including contraception, regulation of the menstrual cycle, and effects on hormone-responsive tissues.[8][9] MPA also exhibits some binding affinity for androgen and glucocorticoid receptors, which can contribute to its broader pharmacological profile.[10][11][12]

The primary contraceptive action of MPA involves the suppression of gonadotropin secretion from the pituitary gland, which in turn prevents follicular maturation and ovulation.[5][8] Additionally, MPA increases the viscosity of cervical mucus, hindering sperm penetration, and alters the endometrium to make it less receptive to implantation.[8][9]

Signaling Pathways

MPA's mechanism of action involves both classical genomic and rapid non-genomic signaling pathways.

Genomic Pathway: Upon binding to the progesterone receptor in the cytoplasm, the MPA-PR complex translocates to the nucleus. There, it binds to progesterone response elements (PREs) on target genes, modulating their transcription.[8] This leads to changes in protein synthesis that drive the physiological effects of the hormone.[8]

Non-Genomic Pathways: MPA can also initiate rapid signaling cascades that do not require direct gene transcription. These pathways often involve the activation of cytoplasmic kinases.

-

PI3K/Akt/NF-κB Pathway: In some cell types, such as breast cancer cells, MPA has been shown to induce cell proliferation through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which in turn activates the transcription factor Nuclear Factor-κB (NF-κB).[13] This leads to the upregulation of genes like Cyclin D1.[13]

-

Jak/Stat Pathway: MPA can also induce the rapid, non-genomic tyrosine phosphorylation of Signal Transducer and Activator of Transcription 3 (Stat3), as well as Janus kinases (Jak1 and Jak2) and the proto-oncogene c-Src in breast cancer cells.[14] This activation of the Jak/Stat pathway can contribute to cell proliferation.[14]

Below are diagrams illustrating these signaling pathways.

Caption: MPA-induced PI3K/Akt/NF-κB signaling pathway.

Caption: MPA-induced Jak/Stat signaling pathway.

Experimental Protocols

Quantification of Medroxyprogesterone Acetate in Human Plasma by LC-MS/MS

This protocol outlines a common method for the accurate quantification of MPA in human plasma, essential for pharmacokinetic studies.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying small molecules in complex biological matrices.[15] The method involves extracting MPA and an internal standard (IS) from plasma, separating them by high-performance liquid chromatography (HPLC), and detecting them by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.[15]

Materials and Reagents:

-

Medroxyprogesterone acetate (MPA) reference standard

-

Internal Standard (IS), e.g., Megestrol Acetate or Deoxycorticosterone Acetate (DOCA)[15]

-

HPLC or LC-MS grade solvents: Methanol, Acetonitrile, n-Hexane, Pentane, and water[15]

-

Formic acid[15]

-

Blank human plasma

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 600 µL of human plasma into a clean microcentrifuge tube.[16][17]

-

Spike the sample with a known amount of the internal standard.[16]

-

Add an extraction solvent (e.g., n-hexane or pentane) and vortex for 2 minutes to mix thoroughly.[16]

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the upper organic layer containing MPA and the IS to a new tube.[16]

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[16]

-

Reconstitute the residue in the mobile phase.[16]

-

-

LC-MS/MS Analysis:

-

Quantification:

-

A calibration curve is generated by analyzing a series of known concentrations of MPA in blank plasma.

-

The concentration of MPA in the unknown samples is determined by comparing the peak area ratio of MPA to the IS against the calibration curve.

-

Below is a workflow diagram for this protocol.

Caption: Workflow for MPA quantification by LC-MS/MS.

In Vivo Assessment of MPA's Effect on Antibody Production in Mice

This protocol describes a general approach to studying the in vivo effects of MPA on the humoral immune response.

Principle: To evaluate the immunomodulatory effects of MPA, mice are treated with the compound before being immunized with a T-dependent antigen, such as sheep red blood cells (SRBC).[18][19] The subsequent primary and secondary antibody responses are then measured.[18]

Materials and Reagents:

-

Medroxyprogesterone Acetate (depot formulation)

-

Sheep Red Blood Cells (SRBC)

-

Saline solution

-

Experimental animals (e.g., BALB/c mice)

Procedure:

-

Animal Treatment:

-

Immunization:

-

Immunize both the MPA-treated and control mice with an intraperitoneal injection of SRBC.[18]

-

For a secondary response, a booster immunization can be given at a later time point (e.g., 21 days after the primary immunization).

-

-

Sample Collection:

-

Collect blood samples from the mice at various time points after immunization to measure the antibody response.

-

-

Antibody Titer Measurement:

-

Serum is separated from the blood samples.

-

The levels of specific anti-SRBC antibodies (e.g., IgM and IgG) are determined using a hemagglutination assay.

-

-

Data Analysis:

-

Compare the antibody titers between the MPA-treated and control groups to determine the effect of MPA on the humoral immune response.

-

Conclusion

Medroxyprogesterone acetate is a synthetic progestin with a well-characterized molecular structure and a complex pharmacokinetic and pharmacodynamic profile. Its primary mechanism of action is through the progesterone receptor, leading to the inhibition of ovulation and other contraceptive effects. However, its activity through non-genomic signaling pathways and its interaction with other steroid receptors contribute to its broader physiological effects. The experimental protocols described herein provide a framework for the continued investigation of MPA's properties and its clinical applications.

References

- 1. medkoo.com [medkoo.com]

- 2. Medroxyprogesterone Acetate | C24H34O4 | CID 6279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of depot medroxyprogesterone acetate contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pfizermedical.com [pfizermedical.com]

- 5. pfizermedical.com [pfizermedical.com]

- 6. Comparative pharmacokinetics of medroxyprogesterone acetate administered by oral and intramuscular routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Medroxyprogesterone (Acetate) - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 8. What is the mechanism of Medroxyprogesterone Acetate? [synapse.patsnap.com]

- 9. What is Medroxyprogesterone Acetate used for? [synapse.patsnap.com]

- 10. Anti-proliferative transcriptional effects of medroxyprogesterone acetate in estrogen receptor positive breast cancer cells are predominantly mediated by the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Progestins induce transcriptional activation of signal transducer and activator of transcription 3 (Stat3) via a Jak- and Src-dependent mechanism in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Rapid Quantification of Medroxyprogesterone Acetate (MPA) in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Medroxyprogesterone acetate enhances in vivo and in vitro antibody production - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Medroxyprogesterone acetate enhances in vivo and in vitro antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]

Medroxyprogesterone Acetate Signaling in Endometrial Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medroxyprogesterone (B1676146) acetate (B1210297) (MPA), a synthetic progestin, is a cornerstone in the management of various endometrial conditions, including abnormal uterine bleeding, endometriosis, and endometrial cancer.[1][2][3] Its therapeutic efficacy is primarily attributed to its ability to mimic the actions of natural progesterone (B1679170), thereby modulating endometrial cell growth, differentiation, and apoptosis.[4] This technical guide provides an in-depth exploration of the core signaling pathways activated by MPA in endometrial tissue, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Signaling Pathways of MPA in Endometrial Tissue

MPA exerts its effects on endometrial cells through a combination of classical genomic and non-classical, rapid signaling pathways. These pathways often exhibit crosstalk, creating a complex regulatory network that dictates the ultimate cellular response.

The Classical Progesterone Receptor (PR) Signaling Pathway

The primary mechanism of MPA action is mediated through the progesterone receptor (PR), a member of the nuclear receptor superfamily.[4] This pathway involves the following key steps:

-

Ligand Binding: MPA, being lipid-soluble, diffuses across the cell membrane and binds to the PR in the cytoplasm.

-

Receptor Dimerization and Nuclear Translocation: Upon ligand binding, the PR undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus.[5]

-

DNA Binding and Transcriptional Regulation: In the nucleus, the MPA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.[4] This binding recruits co-activators or co-pressors, leading to the modulation of gene transcription. This genomic signaling ultimately alters protein synthesis, driving the physiological effects of MPA, such as the transition of the endometrium from a proliferative to a secretory state.[4]

Non-Classical Signaling Pathways: PI3K/Akt and MAPK/ERK

Emerging evidence suggests that MPA can also trigger rapid, non-genomic signaling cascades, primarily involving the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways. These pathways are particularly relevant in the context of endometrial cancer and the development of progestin resistance.[6][7]

-

PI3K/Akt Pathway: Activation of this pathway is often associated with cell survival, proliferation, and resistance to apoptosis. In some endometrial cancer cells, particularly those that have acquired progestin resistance, MPA has been shown to paradoxically increase the phosphorylation and activation of Akt.[6][8] This can counteract the intended therapeutic effects of MPA. The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is frequently hyperactivated in endometrial cancer.[6][9]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical regulator of cell proliferation and differentiation. MPA has been shown to influence this pathway, although its effects can be cell-type specific.[10] In some contexts, MPA can inhibit MAPK signaling, contributing to its anti-proliferative effects.[10] However, in progestin-resistant cells, altered MAPK signaling may contribute to continued cell growth.[11]

Crosstalk Between Signaling Pathways

The classical PR pathway and the non-classical PI3K/Akt and MAPK/ERK pathways are not isolated but engage in significant crosstalk. For instance, activated Akt and ERK can phosphorylate the PR, altering its activity and stability, which can contribute to progestin resistance.[12] Conversely, PR signaling can also modulate the activity of the PI3K/Akt and MAPK pathways. This intricate interplay highlights the complexity of MPA's mechanism of action in endometrial tissue.

Quantitative Effects of MPA on Endometrial Tissue

The cellular response to MPA is dose- and time-dependent, and varies between normal and cancerous endometrial cells. The following tables summarize quantitative data from various studies on the effects of MPA.

Table 1: Effects of MPA on Endometrial Cell Proliferation

| Cell Line/Tissue Type | MPA Concentration | Treatment Duration | Effect on Proliferation | Reference |

| Endometrial Stromal Cells | Not specified | Not specified | Significant antiproliferative effect | [4] |

| Cancer-Associated Fibroblasts (Non-obese) | 1000 nM | 24 hours | ~8% increase | [12] |

| Cancer-Associated Fibroblasts (Obese) | 10 nM and 1000 nM | 24 hours | ~14% increase | [12] |

| Ishikawa (Endometrial Cancer) | Not specified | Not specified | Inhibition | [13] |

| HEC-1, KLE, RL95-2 (Endometrial Cancer) | 0.1-10 µM | Not specified | No significant sensitivity | [13] |

| Mouse Endometrial Glandular Cells | 2 mg/mouse (s.c.) | 30 weeks (cyclic) | Decreased PCNA-labeling index | [14] |

Table 2: Effects of MPA on Apoptosis in Endometrial Cells

| Cell Line | MPA Concentration | Treatment Duration | Effect on Apoptosis | Reference |

| Ishikawa (Progestin-sensitive) | Not specified | Not specified | Promoted apoptosis | [15] |

| Ishikawa (Progestin-resistant) | Not specified | Not specified | No significant effect | [15] |

| Cancer-Associated Fibroblasts | 10 nM and 1000 nM | 72 hours | No significant apoptotic effect | [12] |

| Ishikawa/MPA-R (with Polyphyllin VII) | Increased concentrations | Not specified | Significantly increased apoptosis | [16] |

Table 3: MPA-Induced Changes in Gene and Protein Expression

| Gene/Protein | Cell Line/Tissue | MPA Treatment | Change in Expression | Reference |

| IRS2 (mRNA) | Cancer-Associated Fibroblasts (Obese) | 10 nM | 3.51-fold increase | [12] |

| GLUT6 (mRNA) | Cancer-Associated Fibroblasts (Obese) | 10 nM | 3.26-fold increase | [12] |

| GAPDH (mRNA) | Cancer-Associated Fibroblasts (Obese) | 10 nM | 1.98-fold increase | [12] |

| PKM2 (mRNA) | Cancer-Associated Fibroblasts (Obese) | 10 nM | 1.77-fold increase | [12] |

| LDHA (mRNA) | Cancer-Associated Fibroblasts (Obese) | 10 nM | 2.13-fold increase | [12] |

| CD36 (mRNA) | Cancer-Associated Fibroblasts (Obese) | 10 nM, 6 hours | 2.76-fold increase | [12] |

| IRS2 (protein) | Cancer-Associated Fibroblasts (Obese) | 10 nM, 24 hours | 2.6 to 3.6-fold increase | [12] |

| Ki-67 | Endometrioid Adenocarcinoma | Medroxyprogesterone acetate | Significant downregulation | [6] |

| Bcl-2 | Endometrioid Adenocarcinoma | Medroxyprogesterone acetate | Significant downregulation | [6] |

| Progesterone Receptor (PR) | Endometrioid Adenocarcinoma | Medroxyprogesterone acetate | Significant downregulation | [6] |

| Bax | Ishikawa/MPA-R (with Polyphyllin VII) | Not specified | Significantly higher | [16] |

| Bcl-2 | Ishikawa/MPA-R (with Polyphyllin VII) | Not specified | Significantly lower | [16] |

| Cyclin D1 | Ishikawa/MPA-R (with Polyphyllin VII) | Not specified | Significantly lower | [16] |

| CDK4 | Ishikawa/MPA-R (with Polyphyllin VII) | Not specified | Significantly lower | [16] |

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to investigate MPA signaling in endometrial tissue.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of MPA on the metabolic activity of endometrial cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed endometrial cells (e.g., Ishikawa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

-

MPA Treatment: Prepare serial dilutions of MPA in culture medium. Remove the old medium from the wells and add 100 µL of the MPA-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Exposure: Incubate the cells with MPA for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

-

Formazan Formation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[17]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF with 2% glacial acetic acid, pH 4.7) to each well.[17][18]

-

Absorbance Measurement: Place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[1] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to reduce background.[1]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in endometrial cell lysates, such as PR, Akt, p-Akt, ERK, and p-ERK.

Protocol:

-

Sample Preparation: Culture and treat endometrial cells with MPA as required. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12] Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Gel Electrophoresis: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-PR, anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film. The intensity of the bands can be quantified using densitometry software.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the expression levels of specific genes in response to MPA treatment.

Protocol:

-

RNA Extraction: Treat endometrial cells with MPA for the desired time. Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

-

cDNA Synthesis: Reverse transcribe a specific amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is used to determine if the progesterone receptor binds to specific DNA regions in the genome following MPA treatment.

Protocol:

-

Cell Treatment and Cross-linking: Treat endometrial cells with MPA. Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[19]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Resuspend the nuclei in a lysis buffer and shear the chromatin to fragments of 200-1000 bp using sonication.[19]

-

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific for the progesterone receptor. Use a non-specific IgG as a negative control. Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for potential PR binding sites, or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Conclusion

Medroxyprogesterone acetate exerts its influence on endometrial tissue through a complex and interconnected network of signaling pathways. While the classical progesterone receptor-mediated genomic pathway remains central to its mechanism of action, the non-classical PI3K/Akt and MAPK/ERK pathways play crucial roles, particularly in the context of endometrial pathology and the development of therapeutic resistance. A thorough understanding of these pathways, supported by quantitative analysis of cellular responses and robust experimental methodologies, is essential for the continued development of effective progestin-based therapies and for overcoming the challenges of progestin resistance in endometrial cancer. This guide provides a foundational framework for researchers and clinicians working to unravel the complexities of MPA signaling in the endometrium.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Efficacy and prognosis of adjuvant treatment of endometrial cancer with medroxyprogesterone acetate COX regression analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Direct effects of medroxyprogesterone acetate, danazol, and leuprolide acetate on endometrial stromal cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Histologic effects of medroxyprogesterone acetate on endometrioid endometrial adenocarcinoma: a Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. onclive.com [onclive.com]

- 8. Crosstalk between PKCα and PI3K/AKT Signaling Is Tumor Suppressive in the Endometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MPA influences tumor cell proliferation, migration, and invasion induced by RANKL through PRB involving the MAPK pathway in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crosstalk between PKCα and PI3K/AKT Signaling Is Tumor Suppressive in the Endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MPA alters metabolic phenotype of endometrial cancer-associated fibroblasts from obese women via IRS2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro growth regulation of endometrial carcinoma cells by tamoxifen and medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitory effects of medroxyprogesterone acetate on mouse endometrial carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. broadpharm.com [broadpharm.com]

- 19. encodeproject.org [encodeproject.org]

The Dawn of a Synthetic Progestin: An In-depth Technical Guide to the Discovery and Synthesis of Medroxyprogesterone Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medroxyprogesterone Acetate (B1210297) (MPA), a synthetic progestin of profound therapeutic significance, has played a pivotal role in reproductive health and hormonal therapy for over six decades. This technical guide provides a comprehensive exploration of the discovery and chemical synthesis of MPA. It meticulously details the historical context of its development, the seminal synthetic pathways, and the intricate experimental protocols requisite for its laboratory and industrial-scale production. Quantitative data is systematically presented in tabular format to facilitate comparative analysis. Furthermore, this guide incorporates detailed visualizations of the synthetic and experimental workflows, rendered in the DOT language, to offer an unambiguous depiction of the chemical transformations and procedural sequences.

Discovery and Development

Medroxyprogesterone Acetate was independently discovered in 1956 by researchers at two pharmaceutical companies: Syntex and the Upjohn Company.[1] This discovery emerged from a broader wave of mid-20th-century research focused on synthesizing potent, orally active analogs of the natural hormone progesterone. The initial goal was to develop progestational agents with improved stability and bioavailability for use in treating menstrual disorders and preventing miscarriage. Following its discovery, MPA was introduced for medical use in the United States in 1959.[1] Its long-acting injectable formulation, Depot Medroxyprogesterone Acetate (DMPA), underwent its first clinical trials for contraceptive use in 1963.[1]

Chemical Synthesis of Medroxyprogesterone Acetate

The most prevalent and historically significant synthetic route to Medroxyprogesterone Acetate commences with 17α-hydroxyprogesterone. This multi-step synthesis involves a series of carefully orchestrated chemical transformations to introduce the C6α-methyl group and the C17α-acetate functionality, which are characteristic of the MPA molecule and crucial for its enhanced progestational activity.

The classical synthesis pathway can be delineated into the following key stages:

-

Ketal Protection: The C3 ketone of 17α-hydroxyprogesterone is protected as a ketal to prevent its participation in subsequent reactions.

-

Epoxidation: The Δ⁵ double bond of the protected steroid is subjected to epoxidation to form a reactive epoxide intermediate.

-

Grignard Reaction: A Grignard reagent, typically methylmagnesium bromide, is used to open the epoxide ring, introducing a methyl group at the C6 position. This reaction is stereospecific, leading to the desired β-orientation of the newly introduced hydroxyl group at C5 and the α-orientation of the methyl group at C6.

-

Deprotection and Dehydration: The ketal protecting group is removed under acidic conditions, and the C5 hydroxyl group is eliminated to regenerate the Δ⁴ double bond.

-

Acetylation: The final step involves the acetylation of the C17α-hydroxyl group to yield Medroxyprogesterone Acetate.

Visualization of the Synthesis Pathway

The following diagram illustrates the multi-step chemical synthesis of Medroxyprogesterone Acetate from 17α-hydroxyprogesterone.

Caption: Chemical synthesis pathway of Medroxyprogesterone Acetate.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of Medroxyprogesterone Acetate.

Step 1: Ketalation of 17α-Hydroxyprogesterone

Objective: To protect the C3 ketone of 17α-hydroxyprogesterone as an ethylene ketal.

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 17α-hydroxyprogesterone in benzene.

-

Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water-benzene azeotrope in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with pyridine.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketal intermediate.

Step 2: Epoxidation of the Ketal Intermediate

Objective: To form an epoxide across the Δ⁵ double bond.

Procedure:

-

Dissolve the ketal intermediate from Step 1 in a suitable solvent such as dichloromethane.

-

Add a solution of peroxyacetic acid and anhydrous sodium acetate.

-

Stir the mixture at a controlled temperature (typically 0-5 °C) and monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a cold, dilute solution of sodium thiosulfate (B1220275) to quench any unreacted peroxyacid.

-

Wash with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

Step 3: Grignard Reaction with Methylmagnesium Bromide

Objective: To introduce a methyl group at the C6 position via nucleophilic opening of the epoxide ring.

Procedure:

-

Dissolve the crude epoxide from Step 2 in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylmagnesium bromide in diethyl ether.

-

Allow the reaction to stir at a low temperature and then warm to room temperature. Monitor by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated ammonium (B1175870) chloride solution.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Grignard adduct.

Step 4: Deprotection and Dehydration

Objective: To remove the ketal protecting group and eliminate the C5-hydroxyl group.

Procedure:

-

Dissolve the crude Grignard adduct from Step 3 in a mixture of glacial acetic acid and water.

-

Heat the mixture to facilitate both deprotection and dehydration.

-

Monitor the reaction by TLC for the disappearance of the starting material and the formation of 6α-methyl-17α-hydroxyprogesterone.

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the precipitate by filtration, wash with water until neutral, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as methanol (B129727) or ethanol.

Step 5: Acetylation of 6α-Methyl-17α-hydroxyprogesterone

Objective: To form the final product, Medroxyprogesterone Acetate.

Procedure:

-

Suspend 6α-methyl-17α-hydroxyprogesterone in acetic anhydride.

-

Add a catalytic amount of a strong acid, such as perchloric acid or p-toluenesulfonic acid.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and stir vigorously to hydrolyze the excess acetic anhydride and precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude Medroxyprogesterone Acetate by recrystallization from a suitable solvent system (e.g., acetone/water or methanol).

Quantitative Data

The following table summarizes key quantitative data for the synthesis of Medroxyprogesterone Acetate.

| Parameter | 17α-Hydroxyprogesterone | Ketal Intermediate | Epoxide Intermediate | 6α-Methyl-17α-hydroxyprogesterone | Medroxyprogesterone Acetate |

| Molecular Formula | C₂₁H₃₀O₃ | C₂₃H₃₄O₄ | C₂₃H₃₄O₅ | C₂₂H₃₂O₃ | C₂₄H₃₄O₄ |

| Molecular Weight ( g/mol ) | 330.46 | 374.52 | 390.52 | 344.49 | 386.52 |

| Melting Point (°C) | 222-223 | 195-197 | 208-210 | 203-205 | 206-209 |

| Typical Reaction Yield | - | >95% | >90% | ~80-85% | >90% |

Experimental Workflow and Characterization

The overall experimental workflow for the synthesis and purification of Medroxyprogesterone Acetate is depicted in the following diagram.

Caption: Experimental workflow for the synthesis and characterization of MPA.

Analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized Medroxyprogesterone Acetate and its intermediates. Key analytical techniques include:

-

Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product and intermediates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information on the elemental composition of the compound.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., ketones, esters, hydroxyls).

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

References

Medroxyprogesterone Acetate: A Technical Guide to Receptor Binding Affinity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) is a synthetic progestin widely utilized in clinical settings for contraception, hormone replacement therapy, and the treatment of certain cancers.[1][2] Its therapeutic efficacy is primarily attributed to its interaction with the progesterone (B1679170) receptor (PR). However, MPA is known to exhibit significant cross-reactivity with other steroid hormone receptors, which can lead to a range of off-target effects.[3][4] A thorough understanding of its receptor binding profile is therefore critical for both elucidating its complete biological activity and for the development of more specific progestational agents. This guide provides a detailed technical overview of the receptor binding affinity and specificity of Medroxyprogesterone Acetate, complete with quantitative data, experimental methodologies, and visual representations of key pathways and processes.

Data Presentation: Receptor Binding Affinity of Medroxyprogesterone Acetate

The binding affinity of MPA to various steroid receptors has been quantified using competitive binding assays. The data, presented as Relative Binding Affinity (RBA) or inhibition constants (Ki), are summarized in the tables below. It is important to note that absolute values can vary depending on the specific experimental conditions, such as the tissue or cell line used as the receptor source and the radioligand employed.

Table 1: Relative Binding Affinity (RBA) of Medroxyprogesterone Acetate for Steroid Receptors

| Receptor | Native Ligand | RBA of MPA (%) | Species/Tissue Source | Reference |

| Progesterone Receptor (PR) | Progesterone | High (specific value not consistently reported) | Human, Canine | [3][5] |

| Glucocorticoid Receptor (GR) | Dexamethasone | 42 | Human Mononuclear Leukocytes | [6] |

| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | Significant (specific value not consistently reported) | Human Breast Cancer Cells | [3] |

| Mineralocorticoid Receptor (MR) | Aldosterone | Weak | Not specified | [3] |

Note: The RBA of the native ligand for its respective receptor is considered 100%.

Table 2: Inhibition Constants (Ki) of Medroxyprogesterone Acetate for Steroid Receptors

| Receptor | Radioligand | Ki of MPA (nM) | Species/Tissue Source | Reference |

| Progesterone Receptor (PR) | [3H]ORG 2058 | Lower than Progesterone | Canine Uterus | [5] |

| Glucocorticoid Receptor (GR) | [3H]dexamethasone | Lower than Progesterone | Canine Liver | [5] |

| Androgen Receptor (AR) | Not specified | 3.6 | Human Mammary Cancer Cells (MFM-223) |

Experimental Protocols: Competitive Radioligand Binding Assays

The determination of MPA's receptor binding affinity is predominantly achieved through competitive radioligand binding assays. These assays measure the ability of unlabeled MPA to compete with a high-affinity radiolabeled ligand for binding to a specific receptor.

Preparation of Cytosol for Receptor Binding Assays

Cytosol, which contains the soluble steroid receptors, is prepared from target tissues or cells.

-

Tissue Homogenization: Tissues (e.g., canine uterus for PR, canine liver for GR) are minced and homogenized in a cold buffer solution (e.g., Tris-HCl buffer with EDTA and dithiothreitol).[7][8]

-

Centrifugation: The homogenate is subjected to ultracentrifugation to pellet cellular debris and organelles, yielding a supernatant that is the cytosol fraction.[7][8]

-

Protein Quantification: The protein concentration of the cytosol is determined using a standard method, such as the Bradford or Lowry assay, to ensure consistent receptor concentrations across experiments.

Competitive Binding Assay Protocol

-

Incubation: A constant amount of cytosol (receptor source) is incubated with a fixed concentration of a specific radiolabeled ligand (e.g., [3H]ORG 2058 for PR, [3H]dexamethasone for GR) and increasing concentrations of unlabeled MPA.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient duration to reach binding equilibrium.

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the free (unbound) radioligand. This is commonly achieved by:

-

Dextran-Coated Charcoal (DCC) Adsorption: DCC is added to the incubation mixture. The charcoal adsorbs the small, free radioligand molecules, while the larger receptor-ligand complexes remain in solution. The mixture is then centrifuged, and the radioactivity in the supernatant (bound fraction) is measured.

-

Hydroxylapatite (HAP) Adsorption: HAP binds the receptor-ligand complexes, which can then be pelleted by centrifugation. The radioactivity of the pellet is then measured.

-

-

Scintillation Counting: The amount of radioactivity in the bound fraction is quantified using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of MPA. The concentration of MPA that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway of Medroxyprogesterone Acetate

Caption: Generalized signaling pathway for MPA via nuclear steroid receptors.

Experimental Workflow of a Competitive Binding Assay

Caption: Workflow of a competitive radioligand binding assay for MPA.

Logical Relationship of MPA Receptor Binding Specificity

Caption: Specificity and cross-reactivity of MPA with steroid receptors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Anti-proliferative transcriptional effects of medroxyprogesterone acetate in estrogen receptor positive breast cancer cells are predominantly mediated by the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding specificity of medroxyprogesterone acetate and proligestone for the progesterone and glucocorticoid receptor in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparation of cytosol for steroid receptor determinations with the Beckman "Airfuge" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

In Vitro Effects of Medroxyprogesterone Acetate on Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medroxyprogesterone (B1676146) acetate (B1210297) (MPA), a synthetic progestin, is a widely utilized therapeutic agent in various clinical contexts, including hormone replacement therapy and cancer treatment. Its impact on cell proliferation is complex and multifaceted, exhibiting both stimulatory and inhibitory effects that are highly dependent on the specific cell type, hormone receptor status, and the concentration of MPA. This technical guide provides an in-depth analysis of the in vitro effects of MPA on cell proliferation, detailing the underlying molecular mechanisms, experimental protocols for assessment, and a summary of quantitative data from key studies. The intricate signaling pathways modulated by MPA, including the PI3K/Akt and MAPK/ERK pathways, are elucidated through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and cancer biology.

Introduction

Medroxyprogesterone acetate (MPA) is a synthetic derivative of progesterone (B1679170) with a broad range of clinical applications.[1] Its primary mechanism of action involves binding to and activating the progesterone receptor (PR), thereby mimicking the physiological effects of progesterone.[1] However, MPA is also known to interact with other steroid hormone receptors, including the androgen receptor (AR) and the glucocorticoid receptor (GR), leading to a complex pharmacological profile.[2] The effect of MPA on cell proliferation is a subject of extensive research, as it can either promote or inhibit cell growth depending on the cellular context. This duality is of particular importance in oncology, where MPA is used in the treatment of certain hormone-dependent cancers, such as breast and endometrial cancer.[3][4] Understanding the precise in vitro effects of MPA on cell proliferation is crucial for optimizing its therapeutic use and for the development of novel targeted therapies.

Mechanisms of Action in Cell Proliferation

The influence of MPA on cell proliferation is not mediated by a single pathway but rather through a complex interplay of various signaling cascades and receptor interactions. The cellular response to MPA is largely dictated by the expression and activity of progesterone, androgen, and glucocorticoid receptors.

Receptor-Mediated Effects

MPA's primary mode of action is through its interaction with steroid hormone receptors.

-

Progesterone Receptor (PR): In PR-positive cells, MPA can have biphasic effects. In some breast cancer cell lines like T-47D, MPA has been shown to induce cell proliferation at lower concentrations, an effect that is mediated by the upregulation of cyclin D1.[5] This proliferative effect can be blocked by the PR antagonist RU486.[5] Conversely, in other PR-positive breast cancer cell lines, such as MCF-7, and in endometrial cancer cells, MPA often exerts an anti-proliferative effect.[3][6] This inhibition is associated with an arrest of the cell cycle in the G0/G1 phase.[3][7]

-

Androgen Receptor (AR) and Glucocorticoid Receptor (GR): In the ZR-75-1 human breast cancer cell line, the anti-proliferative effects of MPA are predominantly mediated through the AR.[2] This androgenic activity of MPA can be competitively reversed by the antiandrogen hydroxyflutamide.[8] At higher concentrations, MPA can also exert its inhibitory effects through the GR.[2] The combined activation of AR and GR by MPA leads to a potent inhibition of cell growth in this cell line.[3]

Modulation of Cell Cycle Regulatory Proteins

MPA exerts significant control over the cell cycle machinery, primarily by modulating the expression and activity of key regulatory proteins.

-

Cyclins and Cyclin-Dependent Kinases (CDKs): A common mechanism by which MPA inhibits cell proliferation is through the downregulation of G1 cyclins, such as cyclin D1 and cyclin E.[9][10] This leads to a decrease in the activity of their partner CDKs (CDK4/6 and CDK2), which are essential for the G1 to S phase transition.[11]

-

CDK Inhibitors: MPA has been shown to upregulate the expression of CDK inhibitors, such as p21(WAF1/CIP1).[9] p21 binds to and inhibits the activity of cyclin-CDK complexes, leading to a G0/G1 cell cycle arrest.[9][11]

Signaling Pathway Modulation

MPA influences several key signaling pathways that are central to the regulation of cell proliferation.

-

PI3K/Akt/NF-κB Pathway: In certain cellular contexts, particularly in T47D breast cancer cells, MPA can activate the PI3K/Akt signaling pathway.[5] This activation leads to the downstream activation of the transcription factor NF-κB, which in turn promotes the expression of cyclin D1, thereby driving cell proliferation.[5]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another critical regulator of cell proliferation that can be modulated by MPA. In endometrial cancer cells, MPA has been shown to inhibit the proliferation, migration, and invasion induced by RANKL by suppressing the MAPK pathway through its interaction with PRB.[6]

Quantitative Data on MPA's In Vitro Effects on Cell Proliferation

The following tables summarize the quantitative data from various in vitro studies on the effects of Medroxyprogesterone Acetate (MPA) on the proliferation of different cell lines.

| Cell Line | Cancer Type | Receptor Status | MPA Concentration | Effect on Proliferation | Assay Used | Reference |

| T-47D | Breast Cancer | ER+, PR+ | 0.04 nM | 20% inhibition | Not Specified | [3] |

| 10 nM | 1.6-fold induction | Not Specified | [5] | |||

| MCF-7 | Breast Cancer | ER+, PR+ | > 100 nM (for 20% inhibition) | Inhibition | Not Specified | [3] |

| 10⁻⁷ M | 20-25% inhibition | ATP-chemosensitivity test | [12] | |||

| ZR-75-1 | Breast Cancer | ER+, PR+, AR+, GR+ | > 100 nM (for 20% inhibition) | Potent inhibition | Not Specified | [2][3] |

| BT 474 | Breast Cancer | ER+, PR+ | Not Specified | Significant inhibition | Not Specified | [3] |

| MDA-MB-361 | Breast Cancer | ER+, PR+ | Not Specified | Significant inhibition | Not Specified | [3] |

| HEC-1 | Endometrial Carcinoma | ER- | 0.1-10 µM | No significant effect | Not Specified | [6] |

| KLE | Endometrial Carcinoma | ER- | 0.1-10 µM | No significant effect | Not Specified | [6] |

| RL95-2 | Endometrial Carcinoma | ER- | 0.1-10 µM | No significant effect | Not Specified | [6] |

| UM-EC-1 | Endometrial Carcinoma | ER- | 0.1-10 µM | No significant effect | Not Specified | [6] |

| Ishikawa | Endometrial Adenocarcinoma | Not Specified | Concentration-dependent | Inhibition | MTT assay | [4] |

| HT29 | Colon Cancer | Not Specified | Not Specified | Inhibition | WST-1 assay | [9] |

| HCT116 | Colon Cancer | Not Specified | Not Specified | Inhibition | WST-1 assay | [9] |

| Endometrial Stromal Cells | Normal Endometrium | Not Specified | Not Specified | Significant antiproliferative effect | [³H]-thymidine incorporation | [13] |

Experimental Protocols

Accurate assessment of cell proliferation is fundamental to understanding the effects of MPA. The following are detailed methodologies for key in vitro assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[15] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[16]

-

Treatment: Treat the cells with various concentrations of MPA and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[15]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[16]

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

The BrdU assay directly measures DNA synthesis and is a robust indicator of cell proliferation.[10]

Principle: BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase of the cell cycle.[10] Incorporated BrdU is then detected using a specific anti-BrdU antibody.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with MPA as described for the MTT assay.

-

BrdU Labeling: Add BrdU labeling solution (final concentration 10 µM) to each well and incubate for 2-24 hours, depending on the cell type's proliferation rate.[9]

-

Fixation and Denaturation: Remove the labeling solution, and fix the cells with a fixative solution (e.g., 4% paraformaldehyde). After fixation, treat the cells with HCl (e.g., 2N HCl) to denature the DNA and expose the incorporated BrdU.[13]

-

Immunostaining: Incubate the cells with a primary anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a substrate solution (e.g., TMB) and measure the absorbance using a microplate reader.

Trypan Blue Exclusion Assay for Cell Counting

The Trypan Blue exclusion assay is a simple method to differentiate viable from non-viable cells.[17]

Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[18]

Protocol:

-

Cell Harvesting: After treatment with MPA, detach the cells from the culture plate using trypsin.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.[19]

-

Counting: Load the stained cell suspension into a hemocytometer.

-

Viability Calculation: Count the number of viable (unstained) and non-viable (blue) cells under a microscope. Calculate the percentage of viable cells.

Visualizations of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by MPA in the context of cell proliferation.

Figure 1: MPA signaling pathways in cell proliferation.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described.

Figure 2: MTT assay experimental workflow.

Figure 3: BrdU incorporation assay workflow.

Figure 4: Trypan blue exclusion assay workflow.

Conclusion

The in vitro effects of Medroxyprogesterone Acetate on cell proliferation are intricate and context-dependent. MPA's ability to interact with multiple steroid hormone receptors and modulate key signaling pathways, such as PI3K/Akt and MAPK/ERK, results in a spectrum of cellular responses ranging from proliferation to cell cycle arrest and apoptosis. This technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols. The provided visualizations of signaling pathways and experimental workflows offer a clear and concise summary of the complex processes involved. A thorough understanding of MPA's in vitro effects is paramount for its effective clinical application and for guiding future research in the development of more targeted and efficacious cancer therapies. Further investigation into the specific molecular determinants of MPA sensitivity and resistance in different cell types will be crucial for personalizing treatment strategies and improving patient outcomes.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Interactions between estrogens, androgens, progestins, and glucocorticoids in ZR-75-1 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Androgen and glucocorticoid receptor-mediated inhibition of cell proliferation by medroxyprogesterone acetate in ZR-75-1 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PI3K/AKT pathway regulates phosphorylation of steroid receptors, hormone independence and tumor differentiation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MPA influences tumor cell proliferation, migration, and invasion induced by RANKL through PRB involving the MAPK pathway in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple actions of synthetic 'progestins' on the growth of ZR-75-1 human breast cancer cells: an in vitro model for the simultaneous assay of androgen, progestin, estrogen, and glucocorticoid agonistic and antagonistic activities of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Androgens inhibit basal and estrogen-induced cell proliferation in the ZR-75-1 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Assessment of Cyclin D1 Expression: Prognostic Value and Functional Insights in Endometrial Cancer: In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]